![molecular formula C21H25NO B12532498 2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide CAS No. 797760-23-7](/img/structure/B12532498.png)
2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide is a chemical compound with the molecular formula C20H25NO It is known for its unique structural features, which include a phenylbutenyl group attached to a dimethylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethylpropanamide and 1-phenylbut-3-en-1-yl bromide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. A common solvent used is tetrahydrofuran (THF).
Catalysts: A base such as potassium carbonate (K2CO3) is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 1-phenylbut-3-en-1-yl bromide is added dropwise to a solution of 2,2-dimethylpropanamide in THF, followed by the addition of the base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the phenylbutenyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as K2CO3.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted amides.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide involves its interaction with specific molecular targets. The phenylbutenyl group allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-N-phenylpropanamide: Similar structure but lacks the phenylbutenyl group.
2,2-Dimethyl-N-(3-methylphenyl)propanamide: Contains a methyl group on the phenyl ring instead of the phenylbutenyl group.
2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide: Contains a sulfamoyl group on the phenyl ring.
Uniqueness
2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide is unique due to the presence of the phenylbutenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Número CAS |
797760-23-7 |
|---|---|
Fórmula molecular |
C21H25NO |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[2-[(1S)-1-phenylbut-3-enyl]phenyl]propanamide |
InChI |
InChI=1S/C21H25NO/c1-5-11-17(16-12-7-6-8-13-16)18-14-9-10-15-19(18)22-20(23)21(2,3)4/h5-10,12-15,17H,1,11H2,2-4H3,(H,22,23)/t17-/m0/s1 |
Clave InChI |
WHQMRDDSNHBGPJ-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)(C)C(=O)NC1=CC=CC=C1[C@@H](CC=C)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC=CC=C1C(CC=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
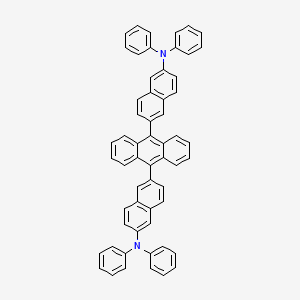
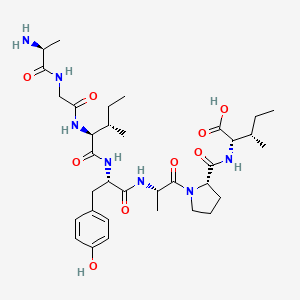



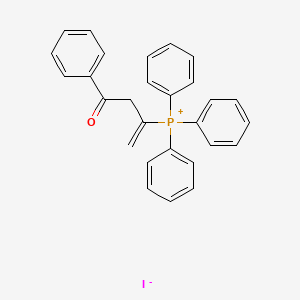
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
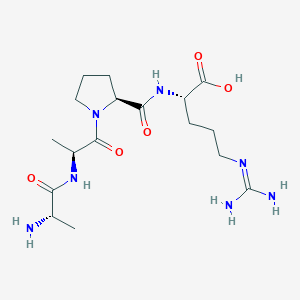


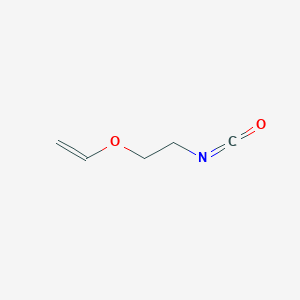
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
